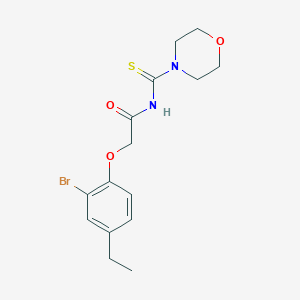

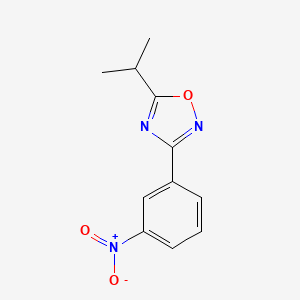

![molecular formula C20H18N4S B4578657 4-({[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4578657.png)

4-({[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile

説明

The chemical compound "4-({[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile" involves a complex structure that is part of a broader class of 1,2,4-triazole derivatives. These compounds are known for their diverse pharmacological actions, including antifungal, antidepressant, and anticancer properties, particularly highlighted by drugs like anastrozole and letrozole (А. Rud, A. Kaplaushenko, & Y. Kucheryavyi, 2016).

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including the compound , typically involves the reaction of corresponding chloronitrile with (3-thio-4-R-4H-1,2,4-triazole-3-yl)(phenyl)methanols in a propanol medium with equimolar amounts of NaOH. This method has led to the creation of new compounds within this class, demonstrating the versatility and adaptability of the synthesis processes involved in creating such complex molecules (А. Rud, A. Kaplaushenko, & Y. Kucheryavyi, 2016).

Molecular Structure Analysis

The molecular structure of similar 1,2,4-triazole derivatives is typically confirmed using modern physical and chemical analysis methods, including IR-spectrophotometry, NMR spectroscopy, and X-ray diffraction. These techniques ensure the accurate determination of the molecular geometry, vibrational frequencies, and chemical shift values, providing a comprehensive understanding of the compound's structure (C. Alaşalvar et al., 2013).

Chemical Reactions and Properties

1,2,4-Triazole derivatives engage in various chemical reactions, demonstrating their reactivity and functional versatility. These reactions include cycloadditions, substitution reactions, and transformations that explore the chemical space around the triazole core, further expanding the utility and application of these compounds in various chemical contexts (L. Nunno & A. Scilimati, 1987).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, including solubility, melting points, and crystal structure, play a crucial role in their application and handling. These properties are often determined using techniques such as X-ray crystallography, which provides detailed information on the molecular and crystal lattice structure, facilitating the understanding of the compound's behavior in solid-state and solution phases (M. Belhouchet et al., 2012).

Chemical Properties Analysis

The chemical properties of 1,2,4-triazole derivatives, including acidity, basicity, nucleophilicity, and electrophilicity, are crucial for their chemical reactivity and biological activity. These properties are influenced by the substituents on the triazole ring and the overall molecular framework, dictating the compound's reactivity patterns and interaction with biological targets (L. Nunno & A. Scilimati, 1987).

科学的研究の応用

Anticancer Applications

1,2,4-Triazole derivatives have been highlighted for their anticancer properties. Research has developed methods for synthesizing new compounds within this category, focusing on their structural determination and exploring their physical and chemical properties. These compounds have shown promise in addressing the global challenge of cancer, with studies aiming to investigate their biological activities further (Rud et al., 2016).

Antimicrobial Activities

Studies on novel 1,2,4-triazole derivatives have also demonstrated antimicrobial potential. The synthesis and characterization of these compounds have led to evaluations of their antimicrobial agents, indicating a valuable direction for developing new treatments against various microbial infections (Al‐Azmi & Mahmoud, 2020).

Cytotoxic Activities

Research into acrylonitriles substituted with triazoles or benzimidazoles has explored their in vitro cytotoxic potency against human cancer cell lines. This line of inquiry has revealed structure-activity relationships, suggesting the potential for these compounds to be developed into anticancer drugs. The effectiveness of these compounds has been linked to their ability to induce apoptosis in cancer cells (Sa̧czewski et al., 2004).

Catalytic and Synthetic Applications

1,2,4-Triazole derivatives have been utilized as ligands in catalytic processes, including asymmetric allylations, indicating their versatility in synthetic chemistry. This research showcases the potential of these compounds in facilitating various chemical transformations, contributing to the development of new synthetic methodologies (Schneider et al., 2004).

Corrosion Inhibition

Benzimidazole derivatives, closely related to the compound , have been investigated for their role as corrosion inhibitors. Their effectiveness in protecting mild steel in acidic conditions has been demonstrated, highlighting another significant application of 1,2,4-triazole derivatives in industrial settings (Yadav et al., 2013).

特性

IUPAC Name |

4-[[5-(2-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4S/c1-3-12-24-19(18-7-5-4-6-15(18)2)22-23-20(24)25-14-17-10-8-16(13-21)9-11-17/h3-11H,1,12,14H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWUBEPCBDMHCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(N2CC=C)SCC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({[5-(2-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

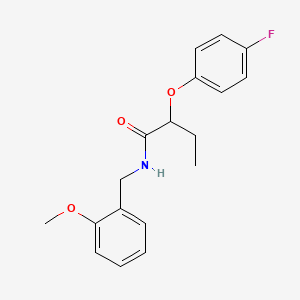

![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-(methylthio)benzamide](/img/structure/B4578587.png)

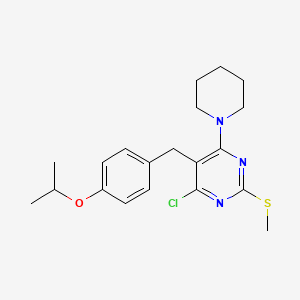

![2-{[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4578595.png)

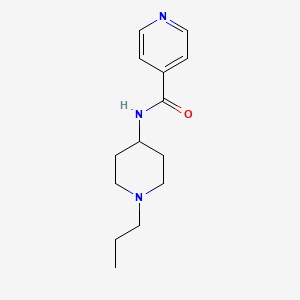

![2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenylethanone](/img/structure/B4578596.png)

![2,5-dimethyl-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-furamide](/img/structure/B4578601.png)

![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B4578630.png)

![N-{5-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B4578637.png)

![N-[2-(1-azepanylcarbonyl)-4-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B4578646.png)

![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B4578652.png)